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Compound of Interest

Compound Name: Nickel carbide (NiC)

Cat. No.: B15176714 Get Quote

This guide provides a comprehensive comparison of thermodynamic models and supporting

experimental data for liquid Nickel-Carbon (Ni-C) alloys. It is designed for researchers and

scientists in materials science and metallurgy, offering detailed experimental protocols,

quantitative data summaries, and a logical workflow for model validation.

Experimental Data for Ni-C Liquid Alloys
The validation of any thermodynamic model is contingent upon accurate experimental data.

Key thermophysical properties for the Ni-C liquid system include carbon solubility, surface

tension, and viscosity.

Carbon Solubility
Carbon solubility is a critical parameter in processes like steelmaking and casting. The

maximum solubility of carbon in liquid nickel is significantly higher than in its solid form,

reaching approximately 25.0 at.% C.[1] Experimental measurements are essential for

accurately modeling the liquid phase.
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Temperature
(°C)

Temperature
(K)

C Solubility
(wt. %)

C Solubility
(at. %)

Reference

1500 1773 ~5.2 ~21.3 [2]

1550 1823 ~5.5 ~22.4 [2]

700-1300 973-1573
ln(S) = 2.480 -

4880/T*
- [3]

Note: S is the solubility in grams of carbon per 100 grams of nickel, and T is the absolute

temperature in Kelvin.

Surface Tension and Viscosity
Surface tension and viscosity are crucial for understanding and simulating fluid flow,

solidification, and casting processes.[4][5][6] These properties are sensitive to temperature and

composition. For pure liquid nickel, extensive research has been conducted to provide reliable

data, which serves as a baseline for its alloys.[7] Oxygen has been identified as a surface-

active element in liquid nickel and Fe-Ni alloys, meaning that an increase in oxygen potential

decreases the surface tension.[8]

Property Value
Temperature
(K)

Conditions Reference

Surface Tension

(Pure Ni)
1.460 N/m 1652

At liquidus

temperature
[9]

Temp. Coefficient

of Surface

Tension (Pure Ni)

–6.361 × 10⁻⁴

N/m·K
- - [9]

Dynamic

Viscosity (Fe-C-

Ni alloy)

~14.6 mPa·s ~1823
1.563 wt% C,

4.495 wt% Ni
[10]

Dynamic

Viscosity (Fe-C-

Ni alloy)

~16.0 mPa·s ~1823
~0.8 wt% C,

1.084 wt% Ni
[10]
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Experimental Protocols
Accurate measurement of thermophysical properties at high temperatures is challenging. The

following are summaries of common experimental techniques.

Carbon Solubility Measurement: Equilibration and
Quench Method
This method is used to determine the maximum amount of carbon that can be dissolved in

liquid nickel at a specific temperature.

Sample Preparation: High-purity nickel is placed in a graphite crucible.

Heating: The assembly is heated in a controlled atmosphere (e.g., inert gas) to the desired

temperature, typically above the melting point of nickel (1455°C).

Equilibration: The molten nickel is held at the target temperature for a sufficient duration to

allow it to become saturated with carbon from the crucible.

Quenching: The crucible containing the molten alloy is rapidly cooled (quenched) in a copper

mold.[2] This rapid solidification "freezes" the high-temperature composition, preventing

carbon precipitation.

Analysis: The carbon content of the quenched sample is then measured using chemical

analysis techniques such as combustion analysis.

Surface Tension Measurement: Oscillating Drop Method
This technique is often combined with containerless processing, such as electromagnetic

levitation (EML), to avoid contamination from a crucible.[7][9]

Levitation: A metallic sample is levitated within a high-frequency electromagnetic field. The

field induces eddy currents in the sample, causing it to heat up and melt.

Oscillation Induction: An additional, alternating magnetic field is applied to induce oscillations

in the molten droplet.
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Frequency Measurement: The frequency of the droplet's surface oscillations is measured

optically. For small oscillations, this frequency (the Rayleigh frequency) is directly related to

the surface tension.[7]

Calculation: The surface tension (γ) is calculated using the Rayleigh equation: γ = (3/8) * M *

ωᵣ², where M is the mass of the droplet and ωᵣ is the angular Rayleigh frequency.[7]

Viscosity Measurement: Rotational Viscometer
High-temperature rotational viscometers are used to measure the resistance of a liquid to flow.

Sample Melting: The alloy is melted in a crucible within a high-temperature furnace.

Spindle Immersion: A spindle with a defined geometry is immersed in the molten metal.

Rotation: The spindle is rotated at a constant, known angular velocity.

Torque Measurement: The torque required to maintain the constant rotation is measured.

This torque is proportional to the viscous drag of the liquid.

Calculation: The dynamic viscosity is calculated from the measured torque, the angular

velocity, and the geometry of the spindle and crucible.[10]

Thermodynamic Models for Ni-C Liquid Alloys
Thermodynamic models use mathematical descriptions to represent the Gibbs free energy of

different phases as a function of temperature, pressure, and composition.[11]

CALPHAD (Calculation of Phase Diagrams)
The CALPHAD method is a powerful approach for modeling multicomponent systems.[11] It

relies on thermodynamic databases developed by assessing experimental data and first-

principles calculations for binary and ternary subsystems.[12][13] For Ni-based superalloys,

databases like TCNI13 are available and include parameters for the liquid phase, allowing for

the calculation of properties like viscosity and surface tension.[14] The modeling process

involves fitting adjustable parameters in the Gibbs energy models to the available experimental

data.[11]
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Modified Quasichemical Model (MQM)
The MQM is particularly effective for systems with strong short-range ordering, as observed in

Ni-C liquid alloys.[15][16][17] It considers the interactions between pairs of atoms, providing a

more physically realistic description of the liquid state compared to random mixing models. This

model has been successfully used to re-optimize the Ni-C system by simultaneously

reproducing carbon solubility and other thermodynamic properties.[15][16]

Redlich-Kister-Muggianu (RKM) Model
The Redlich-Kister polynomial is a widely used mathematical formalism to describe the excess

Gibbs energy of mixing in binary systems. The Muggianu method is one of several geometric

extrapolation techniques used to extend these binary descriptions to ternary or multicomponent

systems.[18] This sub-regular solution model is effective for many liquid ternary alloys.[18]

Model Key Feature
Application to Ni-C
System

Reference

CALPHAD

Phenomenological

approach using

databases for

multicomponent

systems.

Used in databases

(e.g., TCNI13) to

calculate phase

equilibria and

thermophysical

properties of Ni-based

alloys.

[11][14][19]

Modified

Quasichemical Model

Accounts for short-

range ordering in the

liquid phase.

Successfully

reproduces C

solubility and partial

enthalpy data by

considering Ni-C

interactions.

[15][16][17]

Redlich-Kister-

Muggianu

Polynomial

representation of

excess Gibbs energy,

extended to ternary

systems.

Used to fit and

describe the

thermodynamic

properties of mixing in

liquid alloys.

[18][20]
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Model Validation Workflow
The validation of a thermodynamic model involves a systematic comparison of calculated

results with experimental data. This iterative process ensures the reliability and predictive

power of the model.
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Caption: Workflow for thermodynamic model development and validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to Thermodynamic Modeling and
Validation of Ni-C Liquid Alloys]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176714#thermodynamic-modeling-and-validation-
of-ni-c-liquid-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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